molecular formula C17H11Cl3N2OS2 B2836465 2-[(4-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 338957-93-0

2-[(4-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2836465
CAS No.: 338957-93-0
M. Wt: 429.76
InChI Key: VKPZBWCWCDZRLK-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenylsulfanyl moiety and a 2,4-dichlorophenyl-substituted thiazol ring. This analysis compares its structural, physicochemical, and biological properties with analogous compounds to identify key trends.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2OS2/c18-10-1-4-12(5-2-10)24-9-16(23)22-17-21-15(8-25-17)13-6-3-11(19)7-14(13)20/h1-8H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPZBWCWCDZRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19H16Cl2N2OS2C_{19}H_{16}Cl_2N_2OS_2 with a molar mass of approximately 423.37 g/mol. Its structure features a thiazole ring, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various microorganisms, revealing notable efficacy:

Microorganism Activity Reference
Staphylococcus aureusEffective against methicillin-resistant strains
Candida albicansBroad-spectrum antifungal activity
Escherichia coliModerate antibacterial activity

The thiazole moiety is critical for its antimicrobial action, as it enhances interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrate its ability to inhibit the growth of cancer cell lines:

Cell Line IC50 (µM) Effect Reference
A549 (lung cancer)>100No significant activity
Caco-2 (colorectal cancer)39.8Significant reduction in viability

The compound showed selective activity against Caco-2 cells compared to A549 cells, suggesting that structural modifications may enhance its anticancer efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial potency of various thiazole derivatives against resistant strains of bacteria and fungi. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against S. aureus and C. albicans .
  • Anticancer Screening : In a comparative analysis of several thiazole derivatives, one compound was found to significantly reduce cell viability in Caco-2 cells by 39.8% compared to untreated controls . This highlights the potential for developing targeted therapies using thiazole-based compounds.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound’s thiazole-acetamide scaffold is shared with several analogs, but differences in substituents and functional groups significantly alter properties:

Compound Name Core Structure Key Substituents Evidence Source
2-[(4-Chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide (Target) Thiazole-acetamide 4-Chlorophenylsulfanyl; 2,4-dichlorophenyl on thiazole N/A
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Triazole-acetamide Triazole core; 4-chlorophenyl, 4-methoxyphenyl; benzothiazolyl group
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole-acetamide 2-Chlorophenyl on thiazole; morpholino group
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole-acetamide 3,4-Dichlorophenyl on acetamide
N-(4-(m-Chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide Thiazole-acetamide m-Chlorophenyl on thiazole; thiazolidinone group

Key Observations :

  • Halogenation Patterns : The 2,4-dichlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl () and m-chlorophenyl () substitutions. Positional differences in chlorine atoms influence electronic effects and steric hindrance.
  • Functional Groups: The morpholino group in enhances hydrophilicity, whereas the sulfanyl linkage in the target compound may improve lipophilicity.

Physicochemical Properties

Solubility and Crystallinity

  • Target Compound : The 2,4-dichlorophenyl and sulfanyl groups likely contribute to low aqueous solubility but high crystallinity, as seen in similar dichlorophenyl-thiazole derivatives (e.g., reports a melting point of 459–461 K for a related compound) .
  • Triazole Analogs : Bulkier substituents (e.g., benzothiazolyl in ) may further reduce solubility compared to the target compound .

Hydrogen Bonding and Crystal Packing

  • The target compound’s amide and sulfanyl groups can participate in hydrogen bonding, similar to the N–H⋯N interactions observed in ’s crystal structure .

Enzyme Inhibition Potential

  • α-Glucosidase Inhibition: The thiazolidinone-containing analog () showed 37–63% inhibition, suggesting that electron-withdrawing groups (e.g., chlorine) enhance activity. The target compound’s dichlorophenyl group may similarly improve enzyme binding .
  • Structural Flexibility: The rigid thiazole core in the target compound may favor better target engagement compared to flexible morpholino derivatives () .

Antimicrobial and Antiexudative Activity

  • While direct data for the target compound are unavailable, structurally related acetamides (e.g., ) exhibit anti-exudative activity, implying that halogenation and sulfanyl groups are critical for bioactivity .

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